Cas no 2416846-27-8 (2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- Benzofuran, 6-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2416846-27-8
- 2-(6-Methoxy-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- G67550
-
- インチ: 1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)13-8-10-6-7-11(17-5)9-12(10)18-13/h6-9H,1-5H3
- InChIKey: CTSNRSACOBISRE-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC(OC)=CC=C2C=C1B1OC(C)(C)C(C)(C)O1
計算された属性
- せいみつぶんしりょう: 274.1376392g/mol
- どういたいしつりょう: 274.1376392g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 355
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.8Ų
2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027RSD-250mg |
2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2416846-27-8 | 95% | 250mg |
$144.00 | 2024-05-21 | |
1PlusChem | 1P027RSD-1g |
2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2416846-27-8 | 95% | 1g |
$376.00 | 2024-05-21 | |
1PlusChem | 1P027RSD-100mg |
2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2416846-27-8 | 95% | 100mg |
$84.00 | 2024-05-21 | |
Ambeed | A1942054-100mg |
2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2416846-27-8 | 95% | 100mg |
$115.0 | 2025-03-05 | |
Ambeed | A1942054-250mg |
2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2416846-27-8 | 95% | 250mg |
$197.0 | 2025-03-05 | |
Ambeed | A1942054-1g |
2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2416846-27-8 | 95% | 1g |
$516.0 | 2025-03-05 |
2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報
Compound CAS No 2416846-27-8: 2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The compound CAS No 2416846-27-8, also known as 2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a highly specialized organic compound with significant applications in the field of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a benzofuran moiety with a dioxaborolane ring system. The presence of the methoxy group at the 6-position of the benzofuran ring adds to its functional diversity and reactivity.
The synthesis of this compound involves a series of carefully designed reactions that highlight the importance of protecting groups and precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation. For instance, researchers have employed transition metal catalysts to facilitate the coupling reactions necessary for constructing the dioxaborolane ring. These methods not only improve yield but also enhance the purity of the final product.
One of the most notable applications of this compound is in cross-coupling reactions. The dioxaborolane moiety acts as an excellent leaving group under palladium-catalyzed conditions, making it a valuable intermediate in the construction of biaryl structures. These structures are critical components in various pharmaceutical agents and advanced materials. Recent studies have demonstrated its utility in synthesizing complex natural product analogs, further underscoring its versatility.
In addition to its role as an intermediate in organic synthesis, this compound has shown promise in materials science applications. Its unique electronic properties make it a potential candidate for use in organic electronics. Researchers have explored its incorporation into thin-film transistor (TFT) devices and light-emitting diodes (LEDs). Initial results indicate that it can significantly enhance device performance by improving charge transport properties.
The structural features of this compound also make it an interesting subject for theoretical studies. Computational chemists have utilized density functional theory (DFT) to investigate its electronic structure and reactivity patterns. These studies have provided valuable insights into the relationship between molecular architecture and chemical behavior. For example, they have revealed that the methoxy group plays a crucial role in modulating the electron density distribution across the molecule.
Furthermore, this compound has been utilized as a building block in supramolecular chemistry. Its ability to form stable hydrogen bonds with complementary molecules has been exploited to create self-assembled structures with potential applications in drug delivery systems and sensors. Recent experiments have demonstrated that these structures can exhibit stimuli-responsive behavior under specific environmental conditions.
Looking ahead, ongoing research aims to expand the scope of this compound's applications while exploring new synthetic methodologies for its preparation. Collaborative efforts between academic institutions and industry partners are expected to drive innovation in this area. As our understanding of this compound's properties continues to grow, it is likely to play an increasingly important role in both academic research and industrial development.
2416846-27-8 (2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品
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